

A Comparative Efficacy Analysis of Antimalarial Imidazolopiperazines: GNF179 and KAF156 (Ganaplacide)

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Compound of Interest

Compound Name: GNF179

Cat. No.: B607702

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GNF179 and KAF156 (Ganaplacide) are two closely related antimalarial compounds belonging to the novel imidazolopiperazine (IZP) class. Both exhibit potent activity against multiple life-cycle stages of the Plasmodium parasite, the causative agent of malaria. While structurally similar—differing only by a single halogen atom—KAF156 has progressed to Phase III clinical trials as a promising next-generation antimalarial, often in combination with lumefantrine.[1][2] **GNF179**, its close analog, serves as a crucial tool in preclinical and mechanistic studies to elucidate the unique mode of action and resistance pathways of this chemical class.[1][3] This guide provides an objective comparison of their efficacy, supported by experimental data, to inform researchers and drug development professionals.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of **GNF179** and KAF156 against various Plasmodium species and life stages.

Table 1: In Vitro Activity Against Plasmodium falciparum Asexual Blood Stages

Compound	Strain	IC50 (nM)	Key Resistance Markers	Reference
KAF156	Drug-sensitive & Drug-resistant strains	6 - 17.4	Broad panel	[4] [5]
KAF156	P. falciparum clinical isolates (Thai-Myanmar border)	12.6 (median)	Field isolates	[4]
KAF156	Strains with pfk13 mutations (ART-resistant)	3 - 11	pfk13 mutations	[6]
GNF179	W2 (multidrug resistant)	4.8	-	[7]
GNF179	Dd2 (multidrug resistant)	5 - 9	-	[8]
GNF179	NF54 (pfcarl L830V mutant)	2,550	pfcarl L830V	[9]
GNF179	Dd2 (pfact S242* mutant)	4,800	pfact S242*	[8]

| **GNF179** | Dd2 (pfugt F37V mutant) | 926.4 | pfugt F37V |[\[8\]](#) |

Table 2: Activity Against Other Plasmodium Life Stages

Compound	Stage	Species	Activity Metric & Value	Reference
KAF156	Liver Stage	P. falciparum	IC50 = 4.5 nM	[9]
KAF156	Transmission Blocking	P. falciparum	0 oocysts at 5 nM	[9]
KAF156	Stage V Gametocytes	P. falciparum	Potent cidal activity	[4]
KAF156	Asexual Blood Stage	P. vivax	IC50 = 5.5 nM (median)	[4]
GNF179	Stage V Gametocytes	P. falciparum	EC50 = 9 nM	[9]

| **GNF179** | Transmission Blocking | P. falciparum | Abolished oocyst formation at 5 nM |[7] |

Table 3: In Vivo Efficacy in Rodent Models

Compound	Animal Model	Protective/Therapeutic	Dosing	Efficacy	Reference
KAF156	Mouse (P. berghei)	Therapeutic	Oral	ED50 = 0.6 mg/kg, ED90 = 0.9 mg/kg, ED99 = 1.4 mg/kg	[4][5]
KAF156	Mouse (sporozoite challenge)	Prophylactic	Single oral dose of 10 mg/kg	Completely protective	[4][5]
GNF179	Rodent (P. berghei)	Therapeutic	Single oral dose of 10 mg/kg	Prevents malaria development	[9]

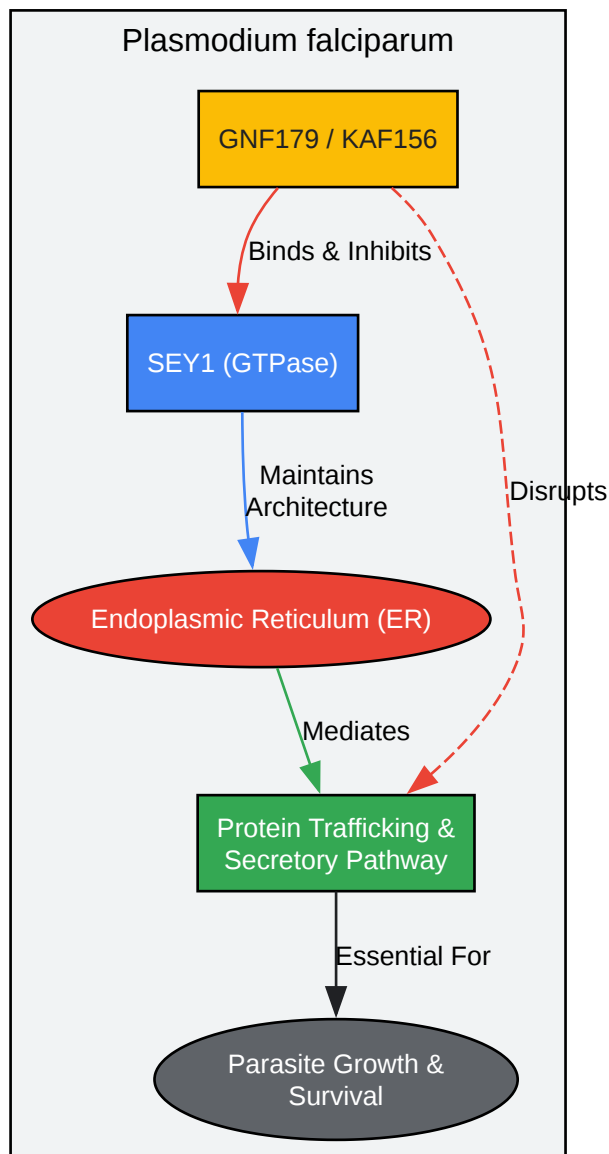
| **GNF179** | Mouse (P. berghei) | Prophylactic | 15 mg/kg (p.o.) single dose | Protected against infectious sporozoites [\[\[7\]](#) |

Mechanism of Action

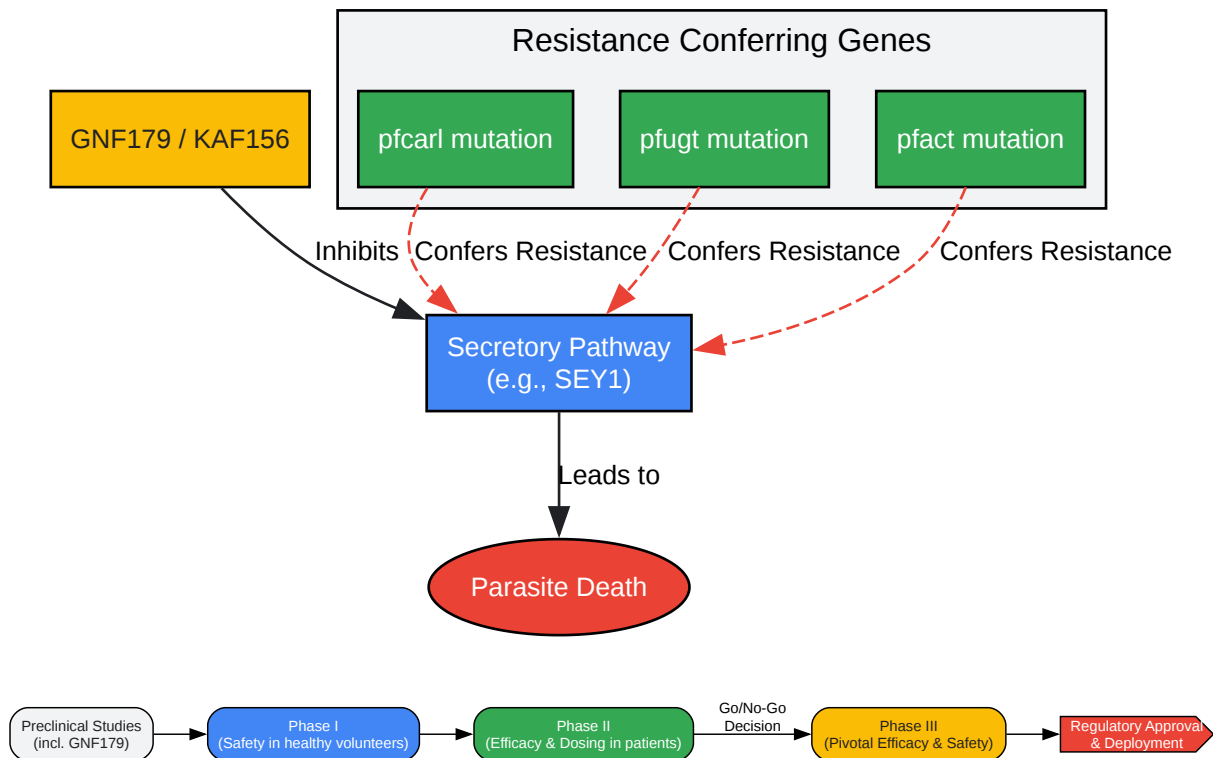
The imidazolopiperazines feature a novel mechanism of action distinct from existing antimalarials.[\[10\]](#) While the precise molecular target remains under investigation, studies with **GNF179** and KAF156 indicate that they disrupt the parasite's intracellular secretory pathway.[\[11\]](#)[\[12\]](#) This disruption leads to the inhibition of protein trafficking and export, causing expansion and stress in the endoplasmic reticulum (ER).[\[6\]](#)[\[11\]](#)[\[12\]](#)

Recent research using **GNF179** has identified SEY1, a dynamin-like GTPase essential for maintaining ER architecture, as a potential target.[\[3\]](#)[\[13\]](#) **GNF179** was shown to bind to Plasmodium SEY1 and inhibit its GTPase activity, leading to morphological changes in the parasite's ER and Golgi apparatus.[\[13\]](#)

Proposed Mechanism of Action for Imidazolopiperazines



Drug Resistance Pathways for Imidazolopiperazines



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